molecular formula C22H20N2O6 B12291820 Fmoc-beta-Ala-OSu CAS No. 245421-51-6

Fmoc-beta-Ala-OSu

Cat. No.: B12291820
CAS No.: 245421-51-6
M. Wt: 408.4 g/mol
InChI Key: POYCVXKFJFKSOH-UHFFFAOYSA-N
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Description

Fmoc-beta-Ala-OSu: (9-fluorenylmethyloxycarbonyl-beta-alanine N-hydroxysuccinimide ester) is a compound widely used in peptide synthesis. It serves as a protecting group for amino acids, facilitating the synthesis of peptides by preventing unwanted side reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with beta-alanine in the presence of a base, followed by the reaction with N-hydroxysuccinimide (OSu). The reaction conditions usually involve maintaining a pH of 8-9 and reacting at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-Ala-OSu primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid. The compound can also participate in coupling reactions with other amino acids to form peptides .

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: The compound reacts with amino acids in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Deprotection: Removal of the Fmoc group yields beta-alanine.

    Coupling: Formation of peptide bonds with other amino acids.

Scientific Research Applications

Chemistry: Fmoc-beta-Ala-OSu is extensively used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of amino acids, facilitating the stepwise assembly of peptides .

Biology: In biological research, peptides synthesized using this compound are used as probes, inhibitors, and therapeutic agents. The compound’s ability to form stable peptide bonds makes it valuable in studying protein interactions and functions.

Medicine: Peptides synthesized using this compound have applications in drug development. They are used in the design of peptide-based drugs, vaccines, and diagnostic agents.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its role in solid-phase peptide synthesis makes it a crucial component in the production of various therapeutic peptides.

Mechanism of Action

The mechanism by which Fmoc-beta-Ala-OSu exerts its effects involves the protection of the amino group of beta-alanine. The Fmoc group is introduced to the amino acid, preventing unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the amino groups of amino acids and peptides .

Comparison with Similar Compounds

    Fmoc-beta-Ala-OH: The hydroxyl form of the compound, used in similar applications but without the N-hydroxysuccinimide ester.

    Fmoc-OSu: Used for the protection of amino groups in various amino acids.

    Fmoc-Cl: Another reagent used for introducing the Fmoc group to amino acids.

Uniqueness: Fmoc-beta-Ala-OSu is unique in its ability to provide both protection and activation of the amino group, facilitating efficient peptide synthesis. Its stability and ease of removal under basic conditions make it a preferred choice in solid-phase peptide synthesis .

Properties

CAS No.

245421-51-6

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28)

InChI Key

POYCVXKFJFKSOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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